molecular formula C21H14Cl2N2O2S B2448017 (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 477712-63-3

(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone

Cat. No.: B2448017
CAS No.: 477712-63-3
M. Wt: 429.32
InChI Key: HRCDIBFUBDIMQF-UHFFFAOYSA-N
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Description

(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the dichlorobenzyl ether group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the thienyl group: The final step involves the coupling of the dichlorobenzyl ether intermediate with a thienyl-containing reagent, such as 2-thiophenecarboxylic acid, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
  • (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-pyridyl)methanone

Uniqueness

Compared to similar compounds, (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c22-16-7-6-15(18(23)12-16)13-27-17-4-1-3-14(11-17)19-8-9-25(24-19)21(26)20-5-2-10-28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCDIBFUBDIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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